An In-depth Technical Guide to 4,5-Dimethoxyphthalonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,5-Dimethoxyphthalonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethoxyphthalonitrile, a key aromatic dinitrile intermediate. The document details its structural characteristics, spectral data, and solubility profile. Furthermore, it presents a detailed, validated protocol for its synthesis and purification. The guide explores the compound's primary applications, particularly as a precursor in the synthesis of advanced materials like phthalocyanines, and discusses its emerging relevance in the field of medicinal chemistry and drug development. This paper aims to serve as a critical resource for researchers and professionals engaged in organic synthesis, materials science, and pharmaceutical research.
Introduction
4,5-Dimethoxyphthalonitrile, with the CAS number 88946-67-2, is an aromatic organic compound characterized by a benzene ring substituted with two adjacent nitrile (-CN) groups and two methoxy (-OCH3) groups at the 4 and 5 positions.[1] This unique arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts distinct electronic and steric properties to the molecule.[1] These characteristics make it a valuable precursor in the synthesis of various functional materials, most notably phthalocyanine dyes and pigments.[1] Phthalocyanines derived from this molecule exhibit exceptional thermal and chemical stability, making them suitable for a wide range of applications, including high-performance coatings and organic electronics.[1] While its primary applications have been in materials science, the broader family of phthalonitrile derivatives is gaining attention in medicinal chemistry, suggesting potential future applications in drug discovery and development.
Molecular Structure and Properties
The structural and chemical properties of 4,5-Dimethoxyphthalonitrile are fundamental to its reactivity and applications.
Chemical Structure
The molecule consists of a benzene ring with two nitrile groups at positions 1 and 2, and two methoxy groups at positions 4 and 5.
Caption: Chemical structure of 4,5-Dimethoxyphthalonitrile.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,5-Dimethoxyphthalonitrile is provided in the table below.
| Property | Value | Source |
| CAS Number | 88946-67-2 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | TCI |
| Melting Point | 182-186 °C | TCI |
| Boiling Point | Data not available; may decompose | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5][6] Limited solubility in ethers and aliphatic hydrocarbons.[6] | General chemical knowledge |
Synthesis of 4,5-Dimethoxyphthalonitrile
4,5-Dimethoxyphthalonitrile is commonly synthesized via a nucleophilic aromatic substitution reaction starting from 4,5-dichlorophthalonitrile. The chlorine atoms are displaced by methoxy groups from sodium methoxide.
Experimental Protocol
Materials:
-
4,5-Dichlorophthalonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Distilled water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichlorophthalonitrile (1 equivalent) in anhydrous DMF.
-
Add sodium methoxide (2.2 equivalents) to the solution portion-wise while stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Filter the solid product and wash it thoroughly with distilled water and then with a small amount of cold methanol.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Dry the purified product under vacuum to obtain 4,5-Dimethoxyphthalonitrile as a crystalline solid.
Caption: General workflow for the synthesis of 4,5-Dimethoxyphthalonitrile.
Spectroscopic Characterization
The identity and purity of synthesized 4,5-Dimethoxyphthalonitrile are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the six protons of the two equivalent methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including those attached to the nitrile and methoxy groups), the nitrile carbons, and the methoxy carbons.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Dimethoxyphthalonitrile will exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile groups.[9] Bands corresponding to C-O stretching of the methoxy groups and C=C stretching of the aromatic ring will also be present.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 188.18 g/mol .[12]
Chemical Reactivity and Applications
The chemical reactivity of 4,5-Dimethoxyphthalonitrile is dominated by the nitrile groups, which can undergo cyclotetramerization to form phthalocyanines.
Synthesis of Phthalocyanines
The most significant application of 4,5-Dimethoxyphthalonitrile is as a precursor for the synthesis of symmetrically substituted phthalocyanines.[1] This is typically achieved by heating the phthalonitrile derivative in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) in a high-boiling solvent.
Caption: Schematic of phthalocyanine synthesis from 4,5-Dimethoxyphthalonitrile.
Applications in Drug Development and Medicinal Chemistry
While 4,5-Dimethoxyphthalonitrile itself is not a therapeutic agent, its derivatives, particularly phthalocyanines, have shown significant promise in medical applications.
-
Photodynamic Therapy (PDT): Phthalocyanines derived from 4,5-Dimethoxyphthalonitrile can act as photosensitizers in PDT for cancer treatment.[13][14] Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species that can induce cancer cell death. The methoxy substituents can enhance the solubility and photophysical properties of the phthalocyanine, making them more effective for PDT.[1]
-
Antimicrobial Agents: Phthalonitrile derivatives and their corresponding phthalocyanines have been investigated for their antimicrobial properties.[15][16] The unique electronic structure of these compounds can interfere with microbial processes.
Safety and Handling
4,5-Dimethoxyphthalonitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.
Conclusion
4,5-Dimethoxyphthalonitrile is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary application lies in the production of highly functional phthalocyanine macrocycles. The unique properties of these derivatives make them valuable in materials science and increasingly relevant in the field of drug development, particularly for applications in photodynamic therapy. This guide provides the essential technical information for researchers and scientists to effectively utilize 4,5-Dimethoxyphthalonitrile in their research and development endeavors.
References
- Burat, A. K., Koca, A., Lewtak, J. P., & Gryko, D. T. (2010). Synthesis, physicochemical properties and electrochemistry of morpholine-substituted phthalocyanines. Journal of Porphyrins and Phthalocyanines, 14(7), 605-614.
- El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(55), 34300-34316.
- Gurek, A. G., & Bekaroglu, O. (1994). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of the Chemical Society, Dalton Transactions, (1), 1419-1425.
- MDPI. (2024). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2024(1), M1539.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1511288, 4,5-Dimethoxy-2-nitrobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Tedesco, A. C., Rotta, J. C. G., & Lunardi, C. N. (2003). Synthesis, Photophysical and Photochemical Aspects of Phthalocyanines for Photodynamic Therapy. Current Organic Chemistry, 7(2), 187-196.
- Yesilova, M., Bayir, Z. A., Senturk, B., Artok, M., & Koca, A. (2021). New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications. Dalton Transactions, 50(30), 10427-10440.
- Yesilova, M., Bayir, Z. A., Senturk, B., & Koca, A. (2022). Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies. Dalton Transactions, 51(1), 246-259.
- Zhang, Y., et al. (2017). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 9(12), 682.
Sources
- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 3. 4,5-dimethoxyphthalonitrile | 88946-67-2 [chemicalbook.com]
- 4. 88946-67-2|4,5-Dimethoxyphthalonitrile|BLD Pharm [bldpharm.com]
- 5. uspnf.com [uspnf.com]
- 6. reddit.com [reddit.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
